molecular formula C12H20O4 B1254839 Cladospolide C

Cladospolide C

Cat. No. B1254839
M. Wt: 228.28 g/mol
InChI Key: PLHJPQNLCWFPFY-QMVIJHPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladospolide C is a natural product found in Cladosporium tenuissimum with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Techniques

    Cladospolide C has been synthesized using various techniques. Chou and Hou (2006) achieved the synthesis in eight steps, with a 5% total yield, utilizing methyl acrylate and other starting materials. They applied cross-metathesis reactions and Yamaguchi esterification (Chou & Hou, 2006). Sharma et al. (2006) reported the synthesis with a 4S,5S,11S-configuration, using methods like Evans aldol condensation and Jacobsen’s method to define the absolute stereochemistry of these natural products (Sharma, Reddy & Reddy, 2006). Datrika et al. (2019) used enantiopure (R)-γ–valerolactone for formal synthesis, highlighting stereoselective dihydroxylation and Wittig olefination as significant steps (Datrika et al., 2019).

  • Chemical Structure Elucidation

    The chemical structure of various cladospolides, including Cladospolide C, has been a subject of research. Lu, Chen, and Hou (2009) conducted a study to confirm the stereochemistry of Cladospolide D, which is related to Cladospolide C, using asymmetric syntheses and spectroscopic data comparison (Lu, Chen & Hou, 2009).

Biological Activities

  • Plant Growth Retardant Activity

    Fujii et al. (1995) isolated Cladospolide C from Cladosporium tenuissimum and found that Cladospolide B exhibited inhibitory effects on the shoot elongation of rice seedlings without damaging the cells. This suggests potential plant growth retardant activities for Cladospolide C as well (Fujii et al., 1995).

  • Lipid-Lowering Properties

    Zhu et al. (2015) discovered lipid-lowering activities in compounds isolated from a soft coral-derived fungus, including Cladospolides E and F, indicating potential lipid-lowering properties for Cladospolide C as well (Zhu et al., 2015).

properties

Product Name

Cladospolide C

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(3E,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one

InChI

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10-,11-/m1/s1

InChI Key

PLHJPQNLCWFPFY-QMVIJHPZSA-N

Isomeric SMILES

C[C@@H]1CCCCC[C@H]([C@@H](/C=C/C(=O)O1)O)O

Canonical SMILES

CC1CCCCCC(C(C=CC(=O)O1)O)O

synonyms

cladospolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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